molecular formula C14H11NOS B6376204 3-Cyano-5-(3-methylthiophenyl)phenol CAS No. 1261941-96-1

3-Cyano-5-(3-methylthiophenyl)phenol

Cat. No.: B6376204
CAS No.: 1261941-96-1
M. Wt: 241.31 g/mol
InChI Key: NODLQLKDCPNWOB-UHFFFAOYSA-N
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Description

3-Cyano-5-(3-methylthiophenyl)phenol is a substituted phenolic compound characterized by a cyano (-CN) group at the 3-position of the benzene ring and a 3-methylthiophenyl (-S-C₆H₄-CH₃) substituent at the 5-position. This structure confers unique electronic and steric properties, making it relevant in medicinal chemistry and materials science.

Properties

IUPAC Name

3-hydroxy-5-(3-methylsulfanylphenyl)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NOS/c1-17-14-4-2-3-11(8-14)12-5-10(9-15)6-13(16)7-12/h2-8,16H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NODLQLKDCPNWOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)C2=CC(=CC(=C2)C#N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyano-5-(3-methylthiophenyl)phenol can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale Suzuki–Miyaura coupling reactions under optimized conditions to ensure high yield and purity. The reaction conditions, such as temperature, solvent, and catalyst concentration, are carefully controlled to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

3-Cyano-5-(3-methylthiophenyl)phenol can undergo various types of chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The cyano group can be reduced to form amines or other reduced derivatives.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a catalyst.

    Substitution: Common reagents include halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol group may yield quinones, while reduction of the cyano group may yield primary amines.

Scientific Research Applications

3-Cyano-5-(3-methylthiophenyl)phenol has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It may be used in the study of enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-Cyano-5-(3-methylthiophenyl)phenol depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The cyano and phenol groups can participate in hydrogen bonding and other interactions with molecular targets, influencing the compound’s biological effects.

Comparison with Similar Compounds

Electronic Effects

  • Electron-Donating Groups: The 3-methylthiophenyl group in the target compound donates electrons via sulfur’s lone pairs, increasing electron density on the aromatic ring. This contrasts with the electron-withdrawing -CF₃ group in [3-(methylthio)-5-(trifluoromethyl)phenyl]methanol (CAS 868167-59-3), where -CF₃ reduces electron density .
  • Cyano Group: The -CN group at position 3 withdraws electrons, polarizing the phenol -OH group and increasing its acidity compared to non-cyano analogs .

Physicochemical Properties

  • Lipophilicity: The methylthio (-SMe) substituent enhances lipophilicity compared to methoxy (-OMe) or fluoro (-F) groups, as seen in 3-Cyano-5-(2,5-dimethoxyphenyl)phenol (logP ~2.5 estimated) vs. the target compound (logP ~3.2 estimated) .
  • Solubility : Methoxy-substituted analogs (e.g., 2,5-dimethoxyphenyl derivative) exhibit higher aqueous solubility due to hydrogen-bonding capacity, whereas the methylthio analog may favor organic solvents .

Research Implications

  • Medicinal Chemistry: The methylthio group’s lipophilicity could improve blood-brain barrier penetration, making the target compound a candidate for CNS-targeted drugs.
  • Materials Science: The cyano group’s electron-withdrawing nature and sulfur’s lone pairs may facilitate charge-transfer interactions in organic semiconductors, distinguishing it from methoxy-substituted derivatives .

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